Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate is an organosulfur compound that features a bromophenyl group attached to an ethene sulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate typically involves the reaction of 4-bromobenzaldehyde with sodium sulfinate under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired ethene sulfonate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.
Reduction: The ethene moiety can be reduced to form the corresponding ethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Ethane derivatives.
Substitution: Various substituted phenyl ethene sulfonates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate can be used as a building block for more complex molecules
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Wirkmechanismus
The mechanism by which Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The ethene sulfonate moiety could be involved in various biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (E)-2-(4-chlorophenyl)ethene-1-sulfinate
- Sodium (E)-2-(4-fluorophenyl)ethene-1-sulfinate
- Sodium (E)-2-(4-methylphenyl)ethene-1-sulfinate
Uniqueness
Sodium (E)-2-(4-bromophenyl)ethene-1-sulfinate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated counterparts, potentially offering different properties and applications.
Eigenschaften
Molekularformel |
C8H6BrNaO2S |
---|---|
Molekulargewicht |
269.09 g/mol |
IUPAC-Name |
sodium;(E)-2-(4-bromophenyl)ethenesulfinate |
InChI |
InChI=1S/C8H7BrO2S.Na/c9-8-3-1-7(2-4-8)5-6-12(10)11;/h1-6H,(H,10,11);/q;+1/p-1/b6-5+; |
InChI-Schlüssel |
XYCHTJRVLPPGLM-IPZCTEOASA-M |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/S(=O)[O-])Br.[Na+] |
Kanonische SMILES |
C1=CC(=CC=C1C=CS(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.